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Compound of Interest

Compound Name: Palomid 529

Cat. No.: B1683854 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical antitumor

activity of Palomid 529 (P529), also known as RES-529. It details the compound's mechanism

of action, efficacy in various cancer models, and protocols for key experimental procedures.

Introduction
Palomid 529 is a novel small-molecule inhibitor of the PI3K/Akt/mTOR signaling pathway, a

critical cascade often dysregulated in cancer.[1][2][3] P529 distinguishes itself from other

mTOR inhibitors by acting as a dual TORC1 and TORC2 inhibitor.[4][5] This dual inhibition

leads to a more comprehensive blockade of the pathway, mitigating the feedback loops that

can limit the efficacy of rapalogs.[4] Specifically, Palomid 529 induces the dissociation of both

the mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling,

including the phosphorylation of Akt, S6 ribosomal protein, and 4E-BP1.[3][6][7] This activity

results in the inhibition of tumor cell growth, proliferation, and angiogenesis.[4][8] Palomid 529
has demonstrated preclinical efficacy in various cancer models, including glioblastoma,

prostate cancer, and breast cancer.[3]

Mechanism of Action: Dual Inhibition of mTORC1
and mTORC2
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Palomid 529 functions as an allosteric inhibitor that disrupts the integrity of both mTORC1 and

mTORC2 complexes.[9] Unlike rapamycin and its analogs, which primarily target mTORC1,

P529's ability to inhibit both complexes prevents the Akt activation that can occur as a

resistance mechanism to mTORC1-selective inhibitors.[2][4] The dissociation of mTORC1 by

P529 leads to decreased phosphorylation of its downstream effectors, S6 kinase 1 (S6K1) and

eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which are crucial for

protein synthesis and cell growth.[7][10] Simultaneously, the inhibition of mTORC2 by P529

prevents the phosphorylation of Akt at serine 473, a key step for its full activation.[7] This

multifaceted inhibition of the PI3K/Akt/mTOR pathway underlines the potent antitumor activity

of Palomid 529.
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Palomid 529 Mechanism of Action

Upstream Signaling

mTOR Complexes

Downstream Effects

Growth Factors

Receptor Tyrosine
Kinases (RTKs)

binds

PI3K

activates

Akt

recruits to membrane PDK1

activates

mTORC1

Cell Survival &
Proliferation

phosphorylates
(Thr308)

p70S6K 4E-BP1 Angiogenesis

mTORC2

phosphorylates
(Ser473 for full activation)

Palomid 529

inhibits
(dissociates complex)

inhibits
(dissociates complex)

Protein Synthesis &
Cell Growth

inhibits

Click to download full resolution via product page

Caption: Palomid 529 inhibits both mTORC1 and mTORC2 complexes.
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Quantitative Data Summary
The antitumor activity of Palomid 529 has been quantified in numerous preclinical studies. The

following tables summarize the key findings.

Table 1: In Vitro Efficacy of Palomid 529
Cell Line Cancer Type Assay IC50 Value Reference

HUVEC Endothelial

Proliferation

(VEGF-

stimulated)

~10 nM [4]

HUVEC Endothelial

Proliferation

(bFGF-

stimulated)

~30 nM [4]

NCI-60 Panel Various
Growth Inhibition

(GI50)
<35 µM [11]

CNS Cancer

Cells (NCI-60)

Central Nervous

System

Growth Inhibition

(IC50)
5-15 µM [2]

Prostate Cancer

Cells (NCI-60)
Prostate

Growth Inhibition

(IC50)
5-30 µM [2]

PC-3 Prostate
Growth Inhibition

(GI50)
5-7 µM [11]

Table 2: In Vivo Efficacy of Palomid 529
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Cancer Model Treatment
Dosing
Schedule

Tumor Growth
Inhibition

Reference

C6V10

Glioblastoma

Xenograft

Palomid 529
200 mg/kg/2

days, i.p.

~70% decrease

in tumor volume
[7]

U87

Glioblastoma

Xenograft

Palomid 529
25 mg/kg/2 days,

i.p.

Not specified, but

effective
[9]

U87

Glioblastoma

Xenograft

Palomid 529
50 mg/kg/2 days,

i.p.

Not specified, but

effective
[9]

PC-3 Prostate

Cancer

Xenograft

Palomid 529 20 mg/kg
42.9% tumor size

decrease
[11]

PC-3 Prostate

Cancer

Xenograft

Palomid 529 +

Radiation (6 Gy)
20 mg/kg P529

77.4% tumor

shrinkage
[7][11]

PC3 Prostate

Cancer

Xenograft

Palomid 529 50 mg/kg
10% reduction in

tumor mass
[1]

PC3 Prostate

Cancer

Xenograft

Palomid 529 100 mg/kg
47.6% reduction

in tumor mass
[1]

PC3 Prostate

Cancer

Xenograft

Palomid 529 200 mg/kg
59.3% reduction

in tumor mass
[1]

22rv1 Prostate

Cancer

Xenograft

Palomid 529 50 mg/kg
9% reduction in

tumor mass
[1]

22rv1 Prostate

Cancer

Xenograft

Palomid 529 100 mg/kg
38.7% reduction

in tumor mass
[1]
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22rv1 Prostate

Cancer

Xenograft

Palomid 529 200 mg/kg
51.5% reduction

in tumor mass
[1]

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Cell Viability/Proliferation Assay (MTS Assay)
This protocol is adapted for determining the IC50 of Palomid 529 on cancer cell lines.
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MTS Cell Viability Assay Workflow
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Caption: Workflow for determining cell viability using the MTS assay.
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Materials:

Cancer cell line of interest

Complete culture medium

96-well tissue culture plates

Palomid 529 stock solution (in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

Microplate reader

Procedure:

Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well plates at a density of

1,000-5,000 cells per well in 100 µL of complete culture medium.[9] Incubate for 24 hours at

37°C in a humidified 5% CO2 incubator to allow for cell attachment.

Drug Treatment: Prepare serial dilutions of Palomid 529 in complete culture medium.

Remove the medium from the wells and add 100 µL of the Palomid 529 dilutions. Include

vehicle control (DMSO) and untreated control wells.

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours) at 37°C.

MTS Addition: Add 20 µL of MTS reagent to each well.[1][4]

Incubation with MTS: Incubate the plates for 1-4 hours at 37°C, protected from light.[1][4]

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Data Analysis: Subtract the background absorbance (media only) from all readings.

Calculate the percentage of cell viability relative to the untreated control. Plot the percentage

of viability against the log of the drug concentration to determine the IC50 value.

Western Blot Analysis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/product/b1683854?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2727940/
https://www.benchchem.com/product/b1683854?utm_src=pdf-body
https://www.benchchem.com/product/b1683854?utm_src=pdf-body
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://www.creative-bioarray.com/support/mts-tetrazolium-assay-protocol.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683854?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol details the procedure for analyzing protein phosphorylation in response to

Palomid 529 treatment.

Materials:

Cell or tissue lysates

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Protein assay kit (e.g., BCA)

SDS-PAGE gels

Transfer apparatus and membranes (PVDF or nitrocellulose)

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6, anti-S6, anti-p-4E-BP1,

anti-4E-BP1)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation: Treat cells with Palomid 529 for the desired time. Lyse cells in ice-cold

lysis buffer. Determine protein concentration using a BCA assay.

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of

protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with

gentle agitation to prevent non-specific antibody binding.[12]

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer (typically 1:1000) overnight at 4°C with gentle agitation.[13]

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[12][14]

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated

secondary antibody diluted in blocking buffer (e.g., 1:5000 to 1:20,000) for 1 hour at room

temperature.[14]

Washing: Repeat the washing step as in step 6.

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal

using an imaging system.

In Vivo Subcutaneous Xenograft Study
This protocol outlines the establishment of a subcutaneous tumor model in mice to evaluate the

in vivo efficacy of Palomid 529.
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Subcutaneous Xenograft Study Workflow
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Caption: Workflow for an in vivo subcutaneous xenograft study.
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Materials:

Tumor cell line (e.g., U87 or PC-3)

Immunocompromised mice (e.g., nude or SCID)

Phosphate-buffered saline (PBS)

Matrigel (optional)

Syringes and needles (27-30 gauge)

Calipers

Palomid 529 formulation for injection

Procedure:

Cell Preparation: Culture tumor cells to 80-90% confluency.[15] Harvest the cells by

trypsinization, wash with PBS, and resuspend in sterile PBS at the desired concentration

(e.g., 1 x 10^7 cells/mL). For some cell lines, mixing with Matrigel (1:1) can improve tumor

take rate.[15] Keep the cell suspension on ice.

Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell

suspension into the flank of each mouse.[15]

Tumor Growth and Group Assignment: Allow the tumors to grow to a palpable size (e.g.,

100-200 mm³). Randomize the mice into treatment and control groups.

Drug Administration: Administer Palomid 529 via the desired route (e.g., intraperitoneal

injection) according to the dosing schedule.[9][16] The control group should receive the

vehicle.

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor

volume using the formula: (Length x Width²) / 2.[15] Monitor the body weight and overall

health of the mice.
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Study Endpoint: Euthanize the mice when tumors reach the predetermined maximum size or

at the end of the study period.

Tumor Analysis: Excise the tumors for further analysis, such as western blotting or

immunohistochemistry.

Conclusion
Palomid 529 demonstrates significant antitumor activity in a range of preclinical cancer

models. Its unique mechanism as a dual mTORC1 and mTORC2 inhibitor provides a

comprehensive blockade of the PI3K/Akt/mTOR pathway, a key driver of tumorigenesis. The

quantitative data from in vitro and in vivo studies support its potential as a therapeutic agent.

The detailed experimental protocols provided in this guide offer a framework for researchers to

further investigate the efficacy and mechanism of Palomid 529 in various cancer contexts.

Further research, including clinical trials, is necessary to fully elucidate its therapeutic potential

in human cancers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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